molecular formula C10H11NO6S B1363753 Ethyl [(2-nitrophenyl)sulfonyl]acetate CAS No. 60781-34-2

Ethyl [(2-nitrophenyl)sulfonyl]acetate

Cat. No. B1363753
CAS RN: 60781-34-2
M. Wt: 273.26 g/mol
InChI Key: DMXPRADLFJAOON-UHFFFAOYSA-N
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Description

Ethyl [(2-nitrophenyl)sulfonyl]acetate is a chemical compound with the molecular formula C10H11NO6S . The molecule contains a total of 29 bonds, including 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic nitro group, and 1 sulfone .


Synthesis Analysis

The synthesis of Ethyl [(2-nitrophenyl)sulfonyl]acetate involves several steps and different reaction conditions . Some of the methods include the use of diammonium sulfide and ethanol, acetic acid and sodium nitrite, dihydrogen peroxide and acetic acid, and hydrogen in ethanol. Other methods involve multi-step reactions with various reagents .


Molecular Structure Analysis

The molecular structure of Ethyl [(2-nitrophenyl)sulfonyl]acetate is characterized by a total of 29 bonds, including 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic nitro group, and 1 sulfone .


Chemical Reactions Analysis

The chemical reactions involving Ethyl [(2-nitrophenyl)sulfonyl]acetate are diverse and depend on the reaction conditions and reagents used . Some of the reactions include those with diammonium sulfide, ethanol, acetic acid, sodium nitrite, dihydrogen peroxide, and hydrogen in ethanol .

Scientific Research Applications

1. Synthesis of Highly Substituted Thienothiopyrans

Ethyl [(2-nitrophenyl)sulfonyl]acetate is utilized in the synthesis of highly substituted thienothiopyrans. These compounds are generated through a one-pot domino sequence involving enamine formation, aldol condensation, Michael addition, 6-exo-trig cyclization, and elimination. This process creates multiple C-C bonds and stereocenters, contributing significantly to the field of organic chemistry and stereoselective synthesis (Indumathi, Perumal, & Menéndez, 2010).

2. Synthesis of Ureas from Carboxylic Acids

Another application of ethyl [(2-nitrophenyl)sulfonyl]acetate is in the Lossen rearrangement process, particularly in the synthesis of ureas from carboxylic acids. This method allows for good yields without racemization under mild conditions and is compatible with common N-protecting and OH protecting groups. This technique is environmentally friendly and cost-effective, highlighting its potential in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

3. Protection in Peptide Synthesis

The compound is also used for carboxy-group protection in peptide synthesis. The 2-(p-nitrophenylthio)ethyl group, related to ethyl [(2-nitrophenyl)sulfonyl]acetate, offers selective removal and certain advantages in peptide synthesis, enhancing the flexibility and precision in the synthesis of peptides (Amaral, 1969).

4. Antimycobacterial Compounds Synthesis

In the field of medicinal chemistry, derivatives of ethyl [(2-nitrophenyl)sulfonyl]acetate are synthesized for their antimycobacterial activity. These compounds, created using a green catalyst, L-proline, have shown promising results against Mycobacterium tuberculosis and drug-resistant strains, demonstrating the potential for new therapeutic agents (Indumathi, Perumal, Banerjee, Yogeeswari, & Sriram, 2009).

Safety And Hazards

Ethyl [(2-nitrophenyl)sulfonyl]acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-(2-nitrophenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-2-17-10(12)7-18(15,16)9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXPRADLFJAOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364253
Record name ethyl [(2-nitrophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(2-nitrophenyl)sulfonyl]acetate

CAS RN

60781-34-2
Record name ethyl [(2-nitrophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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